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For Researchers, Scientists, and Drug Development Professionals

Introduction
PF-04979064 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and

mammalian target of rapamycin (mTOR).[1][2] These two kinases are central components of

the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation,

survival, and metabolism. Dysregulation of this pathway is a frequent event in a wide range of

human cancers, making it a key target for therapeutic intervention. By simultaneously targeting

both PI3K and mTOR, PF-04979064 can effectively shut down this signaling cascade, leading

to anti-tumor effects.[2]

CRISPR/Cas9 genome editing technology has revolutionized functional genomics, providing a

powerful tool for systematically investigating gene function. When combined with small

molecule inhibitors like PF-04979064, CRISPR/Cas9 screens can be employed to identify

genes that modulate the cellular response to the drug. These screens can uncover

mechanisms of drug resistance, identify synergistic therapeutic targets, and reveal novel

synthetic lethal interactions.

These application notes provide a comprehensive overview of PF-04979064 and detailed

protocols for its use in CRISPR/Cas9 screening applications to identify genetic modifiers of

drug sensitivity.
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Data Presentation
Biochemical and Cellular Activity of PF-04979064
The following tables summarize the key quantitative data for PF-04979064, providing a clear

reference for its biochemical potency and cellular activity.

Table 1: Biochemical Potency (Inhibition Constant, Ki)

Target Ki (nM) Source

PI3Kα 0.13 [1]

PI3Kγ 0.111 [1]

PI3Kδ 0.122 [1]

mTOR 1.42 [1]

Table 2: Cellular Activity (Half-maximal Inhibitory Concentration, IC50)

Cell Line Assay Type IC50 (nM) Source

BT20 (Breast Cancer)
AKT Phosphorylation

(S473)
9.1

AGS (Gastric Cancer) Proliferation

Not explicitly stated,

but significant

inhibition observed

[3]

HGC-27 (Gastric

Cancer)
Proliferation

Not explicitly stated,

but significant

inhibition observed

[3]

Note: The IC50 value for BT20 cells is for PF-04979064. A precursor compound showed an

IC50 of 144 nM in the same assay.[4] It is recommended that researchers determine the IC50

in their specific cell line of interest prior to initiating a CRISPR/Cas9 screen.
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The PI3K/AKT/mTOR pathway is a primary signaling network that promotes cell survival and

proliferation. PF-04979064 exerts its effects by inhibiting the kinase activity of PI3K and mTOR.

Extracellular

Plasma Membrane Cytoplasm

Nucleus

Growth Factor

Receptor Tyrosine
Kinase (RTK)

Binds

PI3K

Activates

PIP3

Converts PIP2 to

PIP2

AKT

Activates

mTORC1

Activates

p70S6K 4E-BP1

mTORC2

Activates

Transcription

Inhibits
(when active)

PF-04979064

Inhibits

Inhibits

Inhibits

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b609946?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by PF-04979064.

Experimental Protocols
Protocol 1: Determination of PF-04979064 IC50 in a
Cancer Cell Line
Objective: To determine the concentration of PF-04979064 that inhibits cell viability by 50%

(IC50) in the chosen cancer cell line for the CRISPR/Cas9 screen.

Materials:

Cancer cell line of interest

Complete cell culture medium

PF-04979064 (stock solution in DMSO)

96-well clear-bottom cell culture plates

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

Plate reader (luminometer or spectrophotometer)

DMSO (vehicle control)

Procedure:

Cell Seeding:

Trypsinize and count the cells.

Seed the cells in a 96-well plate at a density that will allow for logarithmic growth for the

duration of the assay (typically 72-96 hours). The optimal seeding density should be

determined empirically for each cell line.

Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
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Drug Treatment:

Prepare a serial dilution of PF-04979064 in complete culture medium. A typical

concentration range to test would be from 1 nM to 10 µM.

Include a vehicle control (DMSO) at the same final concentration as the highest drug

concentration.

Carefully remove the medium from the wells and replace it with the medium containing the

different concentrations of PF-04979064 or vehicle control.

Incubate the plate for a period that is relevant to the planned CRISPR screen (e.g., 72

hours).

Cell Viability Measurement:

After the incubation period, add the cell viability reagent to each well according to the

manufacturer's instructions.

Incubate for the recommended time to allow for the signal to develop.

Measure the luminescence or absorbance using a plate reader.

Data Analysis:

Normalize the data to the vehicle-treated control wells (set as 100% viability).

Plot the normalized cell viability against the log of the PF-04979064 concentration.

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a

suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

Protocol 2: Pooled CRISPR/Cas9 Loss-of-Function
Screen with PF-04979064
Objective: To identify genes whose knockout confers resistance or sensitivity to PF-04979064.

Workflow Diagram:
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Caption: Workflow for a pooled CRISPR/Cas9 screen with PF-04979064.
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Materials:

Cas9-expressing cancer cell line of interest

Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello)

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

HEK293T cells (for lentivirus production)

Transfection reagent

Puromycin

PF-04979064

DMSO

Genomic DNA extraction kit

PCR reagents for library amplification

Next-generation sequencing platform

Procedure:

Lentivirus Production and Titer Determination:

Co-transfect HEK293T cells with the sgRNA library plasmid and packaging plasmids.

Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.

Determine the viral titer to ensure a multiplicity of infection (MOI) of 0.3-0.5 for the screen.

This low MOI is crucial to ensure that most cells receive only one sgRNA.

Library Transduction and Selection:

Transduce the Cas9-expressing cancer cell line with the pooled sgRNA library at an MOI

of 0.3-0.5. A sufficient number of cells should be transduced to maintain a library
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representation of at least 200-500 cells per sgRNA.

After 24-48 hours, select the transduced cells with puromycin for 2-3 days.

PF-04979064 Treatment:

After puromycin selection, split the cell population into two arms: a control arm treated with

DMSO and a treatment arm treated with PF-04979064.

The concentration of PF-04979064 should be chosen based on the pre-determined IC50.

For a resistance screen, a concentration around the IC50 or slightly higher is typically

used. For a sensitization screen, a lower concentration (e.g., IC20) may be more

appropriate.

Cell Culture and Harvesting:

Culture the cells for 14-21 days (approximately 10-15 population doublings).

It is critical to passage the cells at a density that maintains the library representation (at

least 200-500 cells per sgRNA).

Harvest cell pellets from both the control and treatment arms at the end of the screen. A

baseline cell pellet should also be collected at the beginning of the treatment.

Genomic DNA Extraction and sgRNA Sequencing:

Extract genomic DNA from the harvested cell pellets.

Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.

Perform next-generation sequencing (NGS) on the amplified products to determine the

abundance of each sgRNA in each condition.

Data Analysis:

Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.

Normalize the read counts.
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Compare the sgRNA abundance in the PF-04979064-treated population to the DMSO-

treated population.

Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched

(indicating genes whose knockout confers resistance) or depleted (indicating genes whose

knockout confers sensitivity).

Perform gene-level analysis and pathway analysis to interpret the results.

Conclusion
The combination of the potent PI3K/mTOR dual inhibitor PF-04979064 with CRISPR/Cas9

screening provides a powerful platform for elucidating the genetic basis of response and

resistance to PI3K/mTOR pathway inhibition. The protocols outlined in these application notes

offer a framework for researchers to design and execute robust screening experiments,

ultimately contributing to a deeper understanding of cancer biology and the development of

more effective therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b609946#pf-04979064-in-crispr-cas9-screening-
applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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